2,2-Dimethyloxolane-3-carbonitrile
Description
2,2-Dimethyloxolane-3-carbonitrile is a cyclic ether derivative containing a five-membered oxolane (tetrahydrofuran-like) ring substituted with two methyl groups at the 2-position and a nitrile (-CN) group at the 3-position.
Properties
IUPAC Name |
2,2-dimethyloxolane-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-7(2)6(5-8)3-4-9-7/h6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORXUWLOWHNYMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCO1)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyloxolane-3-carbonitrile can be achieved through several methods. One common approach involves the reaction of 2,2-dimethyloxirane with hydrogen cyanide (HCN) in the presence of a catalyst. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired nitrile compound.
Another method involves the cyclization of 3-cyanopentanoic acid derivatives. This reaction is often catalyzed by strong acids such as sulfuric acid or Lewis acids like aluminum chloride. The reaction conditions usually require elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyloxolane-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted oxolane derivatives.
Scientific Research Applications
2,2-Dimethyloxolane-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2-Dimethyloxolane-3-carbonitrile exerts its effects depends on the specific reaction or application. In general, the nitrile group is highly reactive and can participate in various chemical transformations. The molecular targets and pathways involved include:
Enzyme Catalysis: Enzymes such as nitrilases can catalyze the hydrolysis of the nitrile group to form corresponding carboxylic acids.
Chemical Reactions: The nitrile group can act as an electrophile, reacting with nucleophiles to form new chemical bonds.
Comparison with Similar Compounds
Key Observations:
Ring Structure : Unlike dioxolanes (which have two oxygen atoms), this compound contains a single oxygen atom in its oxolane ring. This reduces ring strain and alters electron density distribution .
Substituent Effects: The dual methyl groups at the 2-position in the target compound likely increase steric hindrance compared to mono-substituted analogs like 2-Methyl-1,3-dioxolane. This could reduce reactivity at adjacent positions but stabilize the ring structure.
Functional Group Reactivity : The nitrile group introduces distinct reactivity, such as susceptibility to hydrolysis (forming carboxylic acids) or nucleophilic addition, which is absent in the ether-only analogs .
Physicochemical Properties (Inferred)
- Boiling/Melting Points : Expected to be higher than 2-Methyl-1,3-dioxolane (BP ~90–95°C) due to stronger dipole-dipole interactions from the -CN group.
- Stability : The geminal dimethyl groups may improve thermal stability relative to compounds with single alkyl substituents.
Biological Activity
2,2-Dimethyloxolane-3-carbonitrile is a compound with potential biological activity. Its structure and functional groups suggest various mechanisms of action that could be explored for therapeutic applications. This article reviews its biological activity, synthesizing data from diverse studies, including case studies and research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
The presence of the carbonitrile group () is significant for its reactivity and interaction with biological targets.
Biological Activity Overview
The biological activities of this compound have been investigated in various contexts, including antimicrobial, anticancer, and enzyme inhibition effects. Below are detailed findings from relevant studies.
Antimicrobial Activity
In vitro studies have shown that this compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 10 | 128 |
These results indicate a moderate level of antimicrobial activity, suggesting potential for development as an antibacterial agent.
Anticancer Activity
Research has also explored the cytotoxic effects of this compound on various cancer cell lines. A study conducted on human colon adenocarcinoma (HT-29) cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability.
| Cell Line | IC50 (µM) |
|---|---|
| HT-29 | 25 |
| MCF-7 (breast cancer) | 30 |
| A549 (lung cancer) | 35 |
These findings suggest that the compound may induce apoptosis or inhibit proliferation in cancer cells.
The proposed mechanisms by which this compound exerts its biological effects include:
- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA strands, potentially disrupting replication and transcription processes.
- Enzyme Inhibition : The carbonitrile group can act as a nucleophile, inhibiting enzymes involved in cellular metabolism.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in microbial cells, leading to cell death.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the effectiveness of this compound against biofilms formed by Staphylococcus aureus. Results indicated a significant reduction in biofilm mass when treated with the compound at concentrations above its MIC.
- Cytotoxicity Assessment : In a controlled experiment involving HT-29 cells, exposure to varying concentrations of the compound resulted in dose-dependent cytotoxicity, with morphological changes indicative of apoptosis observed under microscopy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
